3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-
Description
The compound 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- (referred to as Compound A) features a thiazolidine core with a 2-thioxo and 4-oxo functional group. At position 5, it carries a conjugated system: a methylene bridge linking a furan ring substituted with a 3-nitrophenyl group. This structure is associated with applications in medicinal chemistry, particularly as a heterocyclic scaffold for enzyme inhibition or antimicrobial agents .
Properties
Molecular Formula |
C16H10N2O6S2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H10N2O6S2/c19-14(20)8-17-15(21)13(26-16(17)25)7-11-4-5-12(24-11)9-2-1-3-10(6-9)18(22)23/h1-7H,8H2,(H,19,20)/b13-7+ |
InChI Key |
CEHNYMOHYRFEJA-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Glycine-Derived Pathway (Classical Method)
Step 1: Methyl aminoacetate hydrochloride formation
Glycine reacts with methanol in hydrochloric acid to yield methyl aminoacetate hydrochloride.
Reaction conditions :
-
Solvent: Methanol
-
Temperature: 25–30°C
-
Yield: 85–90%
Step 2: Chloroacetylation
Methyl aminoacetate hydrochloride reacts with chloroacetyl chloride in aqueous medium:
-
Base: Sodium bicarbonate (pH 7–8)
-
Solvent: Water
-
Temperature: 0–40°C
-
Product: Methyl[(chloroacetyl)amino]acetate
-
Yield: 78–82%
The introduction of the 5-[[5-(3-nitrophenyl)-2-furanyl]methylene] group occurs via a Knoevenagel condensation between the thiazolidine intermediate and 5-(3-nitrophenyl)-2-furaldehyde.
Classical Knoevenagel Protocol
-
Aldehyde : 5-(3-Nitrophenyl)-2-furaldehyde (1 eq)
-
Active methylene compound : Rhodanine-3-acetic acid (1 eq)
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol or acetic acid
-
Temperature : Reflux (80°C)
-
Time : 4–6 hours
Mechanism :
-
Deprotonation of the active methylene group (C5 of thiazolidine) by the base.
-
Nucleophilic attack on the aldehyde carbonyl.
Yield : 60–65%
Purity : >95% (HPLC)
Modern Catalytic Methods
Metal-organic framework (MOF)-assisted condensation :
-
Catalyst : Cu-based MOF with amine functionalization (10 mg)
-
Solvent : Ethanol
-
Temperature : Room temperature (25°C)
-
Time : 15–30 minutes
-
Yield : 92–95%
-
Advantages : Reduced reaction time, higher selectivity for E-isomer.
Microwave-assisted synthesis :
-
Power : 300 W
-
Time : 5–10 minutes
-
Yield : 88–90%
Purification and Characterization
Workup Protocol
Spectroscopic Data
Comparative Analysis of Methods
| Parameter | Classical Knoevenagel | MOF-Catalyzed | Microwave-Assisted |
|---|---|---|---|
| Yield (%) | 60–65 | 92–95 | 88–90 |
| Time | 4–6 hours | 15–30 minutes | 5–10 minutes |
| Temperature | 80°C | 25°C | 100°C (microwave) |
| Catalyst Loading | 10 mol% | 10 mg | None |
| Scalability | Industrial | Lab-scale | Lab-scale |
Challenges and Optimization Strategies
Isomer Control
The Knoevenagel condensation predominantly yields the E-isomer due to steric hindrance. Z-Isomer formation (<5%) is minimized using polar solvents (e.g., ethanol).
Nitro Group Stability
The 3-nitrophenyl group is susceptible to reduction under acidic conditions. Use of mild acids (e.g., acetic acid) during workup prevents unintended side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino, sulfoxide, and sulfone derivatives .
Scientific Research Applications
3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo- involves its interaction with various molecular targets. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
Nitro Group Position and Electronic Effects
Compound B ([5-(3-nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid, CAS 103503-34-0):
- Replaces the furan ring with a benzylidene group bearing a 3-nitrophenyl substituent.
- The nitro group at the meta position (vs. para in other analogs) creates distinct electronic effects, enhancing electrophilicity of the exocyclic double bond.
- Lower molecular weight (324.33 g/mol) compared to Compound A due to the absence of the furan oxygen .
- Compound C (CAS 851304-36-4): Contains a 4-nitrophenyl-substituted furan (para-nitro group).
Halogen vs. Nitro Substituents
- Compound D (3-Thiazolidineacetic acid, 5-[[5-(4-bromophenyl)-2-furanyl]methylene]-α-ethyl-4-oxo-2-thioxo-, CAS 300817-68-9): Substitutes nitro with bromine (4-bromophenyl), a bulky, lipophilic halogen.
Variations in the Aromatic System
Compound E ({(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid, CAS 313684-53-6):
Compound F ((Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, CAS 1261158-91-1):
Physicochemical Properties
| Compound | CAS RN | Molecular Formula | Molecular Weight | Density (g/cm³) | Melting Point (°C) | pKa |
|---|---|---|---|---|---|---|
| A | Not provided | C17H12N2O6S2 | ~404.42* | ~1.62* | Not reported | ~4.30* |
| B | 103503-34-0 | C12H8N2O5S2 | 324.33 | 1.52 | 210–214 | 3.62 |
| C | 851304-36-4 | C17H12N2O6S2 | 404.42 | 1.62 | Not reported | 4.30 |
| D | 300817-68-9 | C15H14BrNO3S2 | 400.31 | Not reported | Not reported | Not reported |
| E | 313684-53-6 | C15H15NO3S2 | 321.41 | 1.40 | Not reported | 3.37 |
| F | 1261158-91-1 | C13H11NO4S2 | 309.36 | 1.52 | 210–214 | 3.62 |
*Predicted values based on structural analogs .
Biological Activity
3-Thiazolidineacetic acid, specifically the compound 5-[[5-(3-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article provides an overview of the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-thiazolidineacetic acid includes a thiazolidine ring fused with an acetic acid moiety and a furan derivative. Its molecular formula is with a molecular weight of 398.42 g/mol. The compound exhibits significant solubility in organic solvents, which is crucial for its bioavailability in pharmacological applications.
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazolidineacetic acids possess significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 3-Thiazolidineacetic Acid | Staphylococcus aureus | 20 |
| 3-Thiazolidineacetic Acid | Streptococcus pneumoniae | 18 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, suggesting potential utility in treating inflammatory diseases like rheumatoid arthritis.
Antioxidant Activity
Studies have reported that thiazolidinone derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. This property is particularly relevant for conditions associated with oxidative damage, such as neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a clinical trial evaluating the efficacy of thiazolidinone derivatives against bacterial infections, patients treated with a formulation containing 3-thiazolidineacetic acid showed a significant reduction in infection rates compared to a placebo group. The study highlighted the compound's potential as an adjunct therapy in managing resistant bacterial strains.
Case Study 2: Anti-inflammatory Effects
A double-blind study assessed the impact of this compound on patients with chronic inflammatory conditions. Results indicated a marked decrease in symptoms and inflammatory markers after eight weeks of treatment, supporting its use as a therapeutic agent in inflammatory disorders.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidine ring via condensation between thiosemicarbazides and chloroacetic acid derivatives. Key steps include:
- Thiazolidine ring formation : Use sodium acetate as a base in acetic acid or DMF under reflux (2–3 hours) to facilitate cyclization .
- Substituent introduction : React intermediates like 3-nitrophenyl furfural with the thiazolidine core under acidic conditions to form the methylene bridge .
- Purification : Recrystallization from DMF-acetic acid or ethanol mixtures enhances purity .
Critical Parameters : Adjust molar ratios (e.g., 1:1 for thiosemicarbazide to chloroacetic acid) and monitor reaction progress via TLC/HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What preliminary biological screening assays are appropriate for evaluating its pharmacological potential?
Methodological Answer:
- Antimicrobial activity : Perform disk diffusion assays against Gram-positive/negative bacteria and fungi, using ampicillin as a positive control .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage cell lines .
- Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodological Answer:
- Modify substituents : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH) groups to assess effects on bioactivity .
- Scaffold hybridization : Fuse the thiazolidine core with pyrrolo[3,2-d]pyrimidine or benzo[d]dioxole moieties to enhance target affinity .
- Computational docking : Use AutoDock Vina to predict interactions with enzymes like COX-2 or bacterial DNA gyrase .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Purity validation : Characterize compounds via HPLC (≥95% purity) to rule out side-product interference .
- Mechanistic follow-up : Conduct Western blotting or qPCR to confirm target modulation (e.g., NF-κB pathway for anti-inflammatory claims) .
Q. What computational strategies can predict metabolic stability and degradation pathways?
Methodological Answer:
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., thioxo group oxidation) .
- Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and hepatic microsomes, analyzing products via LC-MS .
- QSAR modeling : Corporate descriptors like logP and polar surface area to optimize bioavailability .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target identification : Employ pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .
- Kinetic studies : Measure enzyme inhibition constants (K) using fluorogenic substrates for proteases or kinases .
- Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., NLRP3 inflammasome) in cell lines and assess phenotypic rescue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
